molecular formula C11H13NO2 B064127 1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime CAS No. 175136-43-3

1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime

Cat. No. B064127
M. Wt: 191.23 g/mol
InChI Key: HAZVRAJCAJJYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MDBOX and has been found to have a range of interesting properties that make it useful in a variety of different research contexts.

Mechanism Of Action

The precise mechanism of action of MDBOX is not yet fully understood, but it is believed to work through a variety of different pathways in the body. One of the key mechanisms of action is thought to be its ability to scavenge free radicals and reduce oxidative stress in the body.

Biochemical And Physiological Effects

MDBOX has been found to have a range of interesting biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, as well as to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

MDBOX has a number of advantages as a research tool, including its ability to act as an antioxidant and neuroprotective agent. However, there are also some limitations to its use, including its potential toxicity at high doses and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of potential future directions for research on MDBOX, including further studies on its mechanism of action and potential therapeutic applications. It may also be useful to investigate its potential use as a tool in drug discovery and development, as well as its potential applications in other areas of scientific research.

Synthesis Methods

MDBOX can be synthesized using a variety of different methods, including the reaction of 2-methyl-2,3-dihydrobenzo[b]furan-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction results in the formation of the oxime group, which is a key feature of the MDBOX molecule.

Scientific Research Applications

MDBOX has been studied extensively in a variety of different scientific research contexts, including as a potential therapeutic agent for a range of different diseases and conditions. It has been found to have a number of interesting properties, including antioxidant, anti-inflammatory, and neuroprotective effects.

properties

IUPAC Name

(NE)-N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-5-10-6-9(8(2)12-13)3-4-11(10)14-7/h3-4,6-7,13H,5H2,1-2H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZVRAJCAJJYKW-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime

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